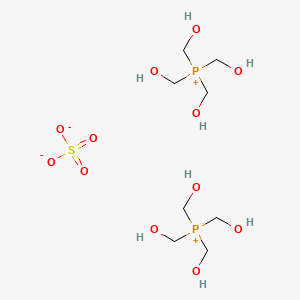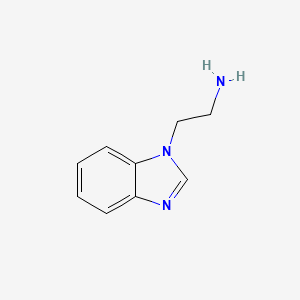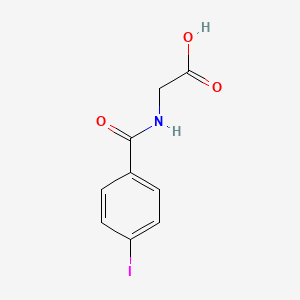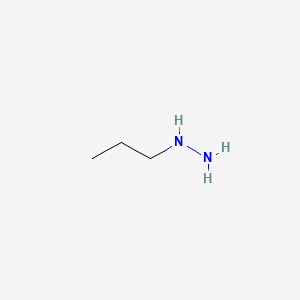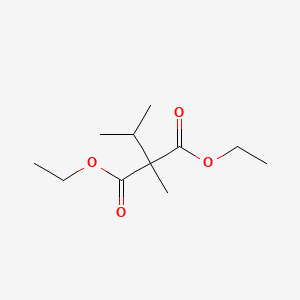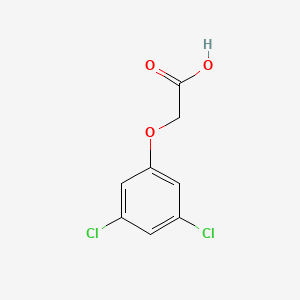
2-(3,5-Dichlorophenoxy)acetic acid
Vue d'ensemble
Description
2-(3,5-Dichlorophenoxy)acetic acid is a chlorinated phenoxy acetic acid with herbicidal properties. It is structurally related to other compounds such as 2,4-dichlorophenoxy acetic acid (2,4-D) and 2,4,5-trichlorophenoxy acetic acid (2,4,5-T), which have been widely studied for their environmental impact and chemical behavior. The presence of chlorine atoms on the aromatic ring influences the chemical and physical properties of these compounds, as well as their biological activity .
Synthesis Analysis
While the provided papers do not detail the synthesis of 2-(3,5-Dichlorophenoxy)acetic acid specifically, they do provide insights into related compounds. For instance, the synthesis of 2,4-D and 2,4,5-T has been historically significant due to their use in agriculture and their potential contamination with dioxins during production . The synthesis of these compounds typically involves the chlorination of phenols followed by the reaction with chloroacetic acid.
Molecular Structure Analysis
The molecular structure of chlorophenoxy acetic acids is characterized by the presence of chlorine atoms on the aromatic ring and a side chain consisting of an acetic acid moiety. The crystal structures of the tryptaminium salts of isomeric chlorophenoxy acetic acids, including the (3,5-dichlorophenoxy)acetic acid, show one-dimensional hydrogen-bonded chain structures with distinct cation-anion conformations and modes of inter-ion interaction . These structural features are crucial for understanding the reactivity and interaction of the molecule with biological systems.
Chemical Reactions Analysis
The chemical behavior of chlorophenoxy acetic acids involves reactions typical of aromatic compounds, such as electrophilic substitution, and those of carboxylic acids, such as esterification and salt formation. The tryptaminium salts of (3,5-dichlorophenoxy)acetic acid demonstrate the ability of the acid to form salts, which can influence its solubility and biological activity . Additionally, the electrochemical behavior of 2,4-D, a related compound, has been studied, showing that it can be converted to electroactive forms for analytical purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenoxy acetic acids are influenced by the presence of chlorine atoms and the acetic acid group. These compounds are typically solid at room temperature and have varying solubilities in water and organic solvents. The vibrational spectroscopic study of (2,4,5-Trichlorophenoxy) Acetic acid provides insights into the vibrational sequence patterns and electronic properties of the molecule, which are relevant for understanding the behavior of (3,5-dichlorophenoxy)acetic acid as well . The study of 2,4-D's spectrophotometric determination in various matrices indicates the compound's stability and reactivity under different conditions, which can be extrapolated to understand the properties of (3,5-dichlorophenoxy)acetic acid .
Applications De Recherche Scientifique
Conformational Studies
Research has explored the conformational properties of phenoxyacetic acid derivatives, including 2-(3,5-dichlorophenoxy)acetic acid. These studies involve the preparation of molecular co-crystals containing this compound, examined through single-crystal X-ray diffraction techniques. The focus is on understanding the conformations in comparison to their free acid structures (Lynch et al., 2003).
Crystal Structures and Hydrogen Bonding
Investigations into the crystal structures and hydrogen bonding patterns of (3,5-dichlorophenoxy)acetic acid have been conducted. These studies provide insights into the cation-anion conformations and modes of interaction within these structures (Smith & Lynch, 2015).
Pesticide Sensitive Membrane Electrode Development
Studies on 2,4,5-trichlorophenoxy acetic acid, closely related to 2-(3,5-dichlorophenoxy)acetic acid, have led to the development of pesticide-sensitive membrane electrodes. These are used for detecting such compounds in various environments, providing essential tools for monitoring and managing the use of these chemicals (Khan & Akhtar, 2011).
Herbicide Formulation Research
Research into different formulations of herbicides, including those similar to 2-(3,5-dichlorophenoxy)acetic acid, has been conducted. This includes examining the efficacy, surfactant properties, and compatibility with fertilizers of various herbicide formulations (Volgas, Mack, & Roberts, 2005).
Copper Complexes with Auxin Herbicides
Studies on copper complexes with auxin herbicides, including 2-(3,5-dichlorophenoxy)acetic acid, have been explored. This research involves understanding the structure and bioactivity of these complexes, which is crucial for enhancing the efficiency and minimizing environmental impacts of these herbicides (Psomas et al., 1998).
Certified Reference Material Development
The development of certified reference materials for 2,4-dichlorophenoxy acetic acid, closely related to 2-(3,5-dichlorophenoxy)acetic acid, is crucial for accurate pesticide residue detection methods and calibration (Yin, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,5-dichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGIMHMQOCPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207399 | |
| Record name | (3,5-Dichlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenoxy)acetic acid | |
CAS RN |
587-64-4 | |
| Record name | Acetic acid, (3,5-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 587-64-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-Dichlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



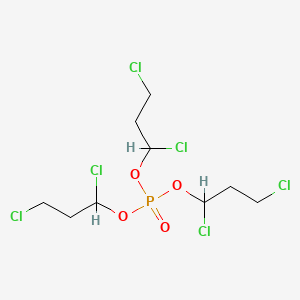
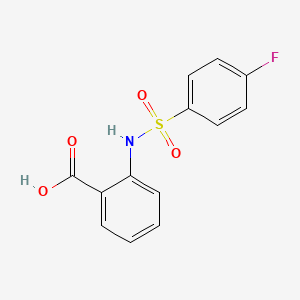
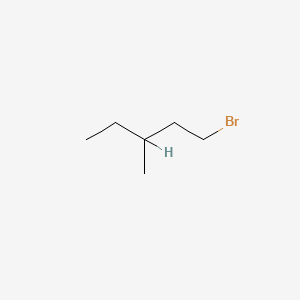

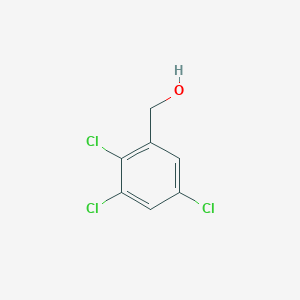
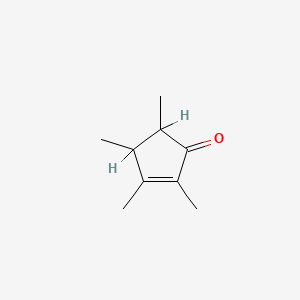
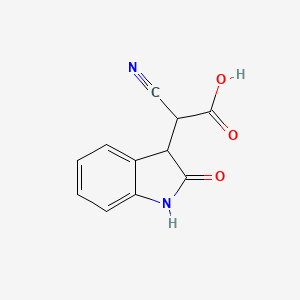
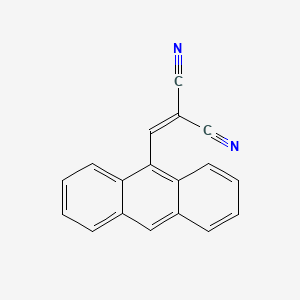
![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)
